REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:5]=[C:6](S)[N:7]([C:9]3[CH:10]=[CH:11][C:12]([F:21])=[C:13]([CH:20]=3)[C:14]([O:16][CH:17]([CH3:19])[CH3:18])=[O:15])[CH:8]=2)[CH2:3][CH2:2]1.[N+]([O-])(O)=O>O>[CH:1]1([C:4]2[N:5]=[CH:6][N:7]([C:9]3[CH:10]=[CH:11][C:12]([F:21])=[C:13]([CH:20]=3)[C:14]([O:16][CH:17]([CH3:18])[CH3:19])=[O:15])[CH:8]=2)[CH2:2][CH2:3]1
|
Name
|
Isopropyl 5-(4-cyclopropyl-2-mercapto-1H-imidazol-1-yl)-2-fluorobenzoate
|
Quantity
|
0.776 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1N=C(N(C1)C=1C=CC(=C(C(=O)OC(C)C)C1)F)S
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen at 100° C. while monitoring by LC/MS
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
When the reaction was complete heat
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
ammonium hydroxide was added
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1N=CN(C1)C=1C=CC(=C(C(=O)OC(C)C)C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |